4-Fluoro-3-(thiophen-2-YL)benzoic acid
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Description
4-Fluoro-3-(thiophen-2-yl)benzoic acid is a chemical compound . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.245, a density of 1.3±0.1 g/cm3, a boiling point of 372.8±25.0 °C at 760 mmHg, and a melting point of 240ºC . The compound is also a solid at room temperature .Safety and Hazards
The safety data sheet for a related compound, 4-(Thiophen-2-yl)benzoic acid, indicates that it is harmful if swallowed and may cause eye irritation . It is recommended to avoid inhalation of dust, avoid contact with the substance, and ensure adequate ventilation . Similar precautions are likely applicable to 4-Fluoro-3-(thiophen-2-yl)benzoic acid.
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, such as enzymes and receptors
Mode of Action
It’s worth noting that benzoic acid derivatives can act as inhibitors or activators of their target proteins, depending on the specific derivative and target . The fluorine and thiophene groups in the compound could potentially influence its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .
Result of Action
Benzoic acid derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(thiophen-2-yl)benzoic acid . For instance, the compound’s stability could be affected by light, temperature, and pH. Its efficacy could be influenced by the presence of other compounds or the physiological state of the organism it’s acting upon.
Properties
IUPAC Name |
4-fluoro-3-thiophen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMZNYBTEGNINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680841 |
Source
|
Record name | 4-Fluoro-3-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-41-0 |
Source
|
Record name | 4-Fluoro-3-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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